molecular formula C13H17NO2 B12993375 Methyl (S)-2-(piperidin-2-yl)benzoate

Methyl (S)-2-(piperidin-2-yl)benzoate

Cat. No.: B12993375
M. Wt: 219.28 g/mol
InChI Key: IEQZQZOYCGACDC-LBPRGKRZSA-N
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Description

Methyl (S)-2-(piperidin-2-yl)benzoate:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-2-(piperidin-2-yl)benzoate typically involves the esterification of 2-(piperidin-2-yl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl (S)-2-(piperidin-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The benzoate group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (S)-2-(piperidin-2-yl)benzoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: The compound’s chemical properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (S)-2-(piperidin-2-yl)benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

    Methyl 2-(piperidin-2-yl)benzoate: Similar in structure but may differ in stereochemistry.

    Ethyl (S)-2-(piperidin-2-yl)benzoate: An ethyl ester analog with similar chemical properties.

    Methyl (S)-2-(piperidin-3-yl)benzoate: A positional isomer with the piperidine ring attached at a different position.

Uniqueness: Methyl (S)-2-(piperidin-2-yl)benzoate is unique due to its specific stereochemistry and the position of the piperidine ring. These features can influence its chemical reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 2-[(2S)-piperidin-2-yl]benzoate

InChI

InChI=1S/C13H17NO2/c1-16-13(15)11-7-3-2-6-10(11)12-8-4-5-9-14-12/h2-3,6-7,12,14H,4-5,8-9H2,1H3/t12-/m0/s1

InChI Key

IEQZQZOYCGACDC-LBPRGKRZSA-N

Isomeric SMILES

COC(=O)C1=CC=CC=C1[C@@H]2CCCCN2

Canonical SMILES

COC(=O)C1=CC=CC=C1C2CCCCN2

Origin of Product

United States

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